molecular formula C12H16N2O3 B14813128 3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide

3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide

Cat. No.: B14813128
M. Wt: 236.27 g/mol
InChI Key: LJOSLUODHLMVOI-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C12H16N2O3 It is known for its unique structure, which includes a cyclopropyl group, a methoxy group, and a dimethylisonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide typically involves the reaction of 2-methoxyisonicotinic acid with cyclopropylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or cyclopropoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-N,N-dimethylisonicotinamide
  • 2-Methoxy-N,N-dimethylisonicotinamide
  • 3-Cyclopropylmethoxy-2-methoxy-N,N-dimethylisonicotinamide

Uniqueness

3-Cyclopropoxy-2-methoxy-N,N-dimethylisonicotinamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-14(2)12(15)9-6-7-13-11(16-3)10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

LJOSLUODHLMVOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=NC=C1)OC)OC2CC2

Origin of Product

United States

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